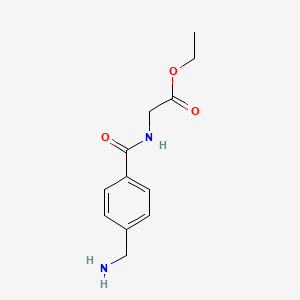

Ethyl (4-(aminomethyl)benzoyl)glycinate

Description

Contextual Significance of N-Acylglycine Ester Frameworks

The N-acylglycine ester framework is a fundamental structural unit found in a variety of natural products and synthetic compounds. The amide bond introduces conformational rigidity and potential for hydrogen bonding, while the ester group allows for modulation of physicochemical properties such as lipophilicity and metabolic stability. N-acylamino acids and their esters are known to be involved in various biological processes, and their synthetic analogues are frequently explored for their therapeutic potential. The study of these frameworks contributes to a deeper understanding of molecular recognition phenomena at biological targets.

Importance of Benzoyl and Aminomethyl Moieties in Synthetic Targets

The benzoyl group, a phenyl group attached to a carbonyl group, is a common feature in many bioactive compounds. sigmaaldrich.com Its aromatic nature can facilitate π-π stacking interactions with biological receptors, and the carbonyl group can act as a hydrogen bond acceptor. sigmaaldrich.comgoogle.com The benzoyl moiety's electronic properties can be readily modified by substitution on the phenyl ring, allowing for the fine-tuning of a molecule's activity. sigmaaldrich.com

The aminomethyl group (-CH₂NH₂) is a key functional group in medicinal chemistry. sigmaaldrich.com It can introduce a basic center into a molecule, which can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. The primary amine of the aminomethyl group also serves as a versatile synthetic handle for further molecular elaboration. sigmaaldrich.com The presence of both the benzoyl and aminomethyl moieties in a single molecule, as in Ethyl (4-(aminomethyl)benzoyl)glycinate, creates a scaffold with diverse potential for biological interactions and chemical modifications.

Overview of Research Paradigms for Complex Amino Acid Derivatives

The synthesis and study of complex amino acid derivatives are central to many areas of chemical research, including drug discovery and materials science. Research in this area typically follows several key paradigms:

Target-Oriented Synthesis: This approach involves the design and synthesis of complex amino acid derivatives to interact with a specific biological target, such as an enzyme or receptor. This often requires sophisticated synthetic strategies to achieve the desired stereochemistry and functional group presentation.

Diversity-Oriented Synthesis: This paradigm focuses on the creation of libraries of structurally diverse amino acid derivatives to screen for novel biological activities. This often employs combinatorial chemistry techniques to generate a large number of compounds efficiently.

Methodology Development: A significant area of research is dedicated to the development of new synthetic methods for the preparation of complex amino acid derivatives. rsc.org This includes the discovery of novel reactions and the improvement of existing ones to enhance efficiency, selectivity, and substrate scope. rsc.orgnih.gov

The study of this compound would likely fall within these paradigms, with researchers potentially exploring its synthesis, derivatization, and evaluation for various biological activities.

Due to the limited availability of direct research findings for this compound, the following sections will draw upon established chemical principles and data from closely related analogues to provide a comprehensive overview.

Detailed Research Findings

A plausible synthetic route to this compound would involve the coupling of 4-(aminomethyl)benzoic acid with ethyl glycinate (B8599266). The amino group of the 4-(aminomethyl)benzoic acid would likely require protection, for example, as a carbamate, prior to the amide bond formation. The coupling reaction could be facilitated by standard peptide coupling reagents. Subsequent deprotection of the aminomethyl group would yield the target compound.

The characterization of this compound would rely on standard analytical techniques. The following table provides predicted and literature-derived data for analogous compounds to illustrate the expected analytical profile.

Table 1: Physicochemical and Spectroscopic Data of this compound and Related Compounds

| Property | Value for this compound (Predicted/Inferred) | Value for Ethyl 4-(aminomethyl)benzoate googleapis.com | Value for N-Benzoylglycine (Hippuric Acid) nist.gov |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₀H₁₃NO₂ | C₉H₉NO₃ |

| Molecular Weight | 236.27 g/mol | 179.22 g/mol | 179.17 g/mol |

| CAS Number | Not available | 366-84-7 | 495-69-2 |

| ¹H NMR (ppm) | Signals for ethyl ester, glycine (B1666218) -CH₂-, benzoyl aromatic protons, and aminomethyl -CH₂- are expected. | Signals for ethyl ester, aromatic protons, and aminomethyl -CH₂- are present. | Signals for glycine -CH₂- and benzoyl aromatic protons are present. |

| ¹³C NMR (ppm) | Resonances for carbonyls (amide and ester), aromatic carbons, and aliphatic carbons are expected. | Resonances for ester carbonyl, aromatic carbons, and aliphatic carbons are present. | Resonances for amide and acid carbonyls, aromatic carbons, and glycine -CH₂- are present. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide and ester), and aromatic C-H stretching are anticipated. | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H stretching are present. | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching are present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight is expected, along with characteristic fragmentation patterns. | A molecular ion peak and fragmentation pattern consistent with its structure are observed. | A molecular ion peak and fragmentation pattern consistent with its structure are observed. |

The research applications of this compound can be hypothesized based on its structure. The presence of the N-acylglycine framework suggests potential for biological activity. The para-substituted benzoyl ring with an aminomethyl group provides a scaffold that could be explored for interactions with various biological targets. For instance, compounds with similar structural features have been investigated as enzyme inhibitors or receptor modulators. nih.gov The primary amine also allows for its use as a building block in the synthesis of more complex molecules, such as peptidomimetics or ligands for metal complexes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 2-[[4-(aminomethyl)benzoyl]amino]acetate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-11(15)8-14-12(16)10-5-3-9(7-13)4-6-10/h3-6H,2,7-8,13H2,1H3,(H,14,16) |

InChI Key |

YFFOAVDQZOYSFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Ethyl 4 Aminomethyl Benzoyl Glycinate

Precursor Synthesis Strategies for Substituted Benzoic Acid and Glycine (B1666218) Esters

The foundation of a successful synthesis of Ethyl (4-(aminomethyl)benzoyl)glycinate lies in the efficient preparation of its primary building blocks: a suitably substituted benzoic acid derivative and an ester of the amino acid glycine.

Preparation of 4-(Aminomethyl)benzoic Acid Derivatives

4-(Aminomethyl)benzoic acid is a key precursor, and its synthesis can be approached through several routes. One common method involves the catalytic hydrogenation of 4-cyanobenzoic acid. This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Another versatile approach is the reduction of 4-carboxybenzaldehyde. This can be achieved through reductive amination, where the aldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced to the primary amine. Common reducing agents for this purpose include sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN).

Furthermore, derivatives of 4-(aminomethyl)benzoic acid where the amine is protected with a suitable group, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are often synthesized. These protected derivatives are particularly useful in multi-step syntheses to prevent unwanted side reactions involving the amino group during subsequent amide coupling steps.

Synthesis of Ethyl Glycinate (B8599266) and Its Salts

Ethyl glycinate, the other essential precursor, is most commonly synthesized via the Fischer esterification of glycine. This acid-catalyzed reaction involves treating glycine with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is typically performed at reflux temperatures to drive the equilibrium towards the formation of the ester. The product is often isolated as its hydrochloride salt (ethyl glycinate hydrochloride), which is a stable, crystalline solid.

Alternative methods for the synthesis of ethyl glycinate include the reaction of glycine with thionyl chloride in ethanol. This method proceeds through the formation of an acid chloride intermediate, which then reacts with ethanol to form the ester.

| Method | Starting Material | Reagents | Key Conditions | Product Form |

| Fischer Esterification | Glycine | Ethanol, HCl or H2SO4 | Reflux | Ethyl glycinate hydrochloride |

| Thionyl Chloride Method | Glycine | Thionyl chloride, Ethanol | Controlled temperature | Ethyl glycinate hydrochloride |

Amide Bond Formation Methodologies for the Glycinate Linkage

The central step in the synthesis of this compound is the formation of the amide bond between the carboxyl group of the benzoic acid derivative and the amino group of ethyl glycinate. Various methodologies have been developed for this critical transformation.

Direct Coupling Protocols

Direct coupling protocols involve the activation of the carboxylic acid in the presence of the amine, leading to the formation of the amide bond in a single step. These methods rely on the use of coupling reagents that facilitate the reaction. Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.

Another class of effective coupling reagents are phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents are known for their high efficiency and are particularly useful for coupling sterically hindered amino acids.

| Coupling Reagent | Additive (if any) | Advantages | Disadvantages |

| EDC | HOBt, HOAt | Water-soluble byproducts, mild conditions | Potential for racemization |

| DCC | HOBt, HOAt | High yields, readily available | Dicyclohexylurea byproduct can be difficult to remove |

| BOP | - | High efficiency, low racemization | Byproducts can be toxic |

| PyBOP | - | High efficiency, suitable for solid-phase synthesis | Higher cost |

A typical procedure would involve dissolving the N-protected 4-(aminomethyl)benzoic acid and ethyl glycinate hydrochloride in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt. The coupling reagent and any additives are then added, and the reaction is stirred at room temperature until completion.

Stepwise Acylation and Esterification Techniques

In a stepwise approach, the carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, which is then reacted with the amine.

The formation of an acid chloride is a common activation method. 4-(Aminomethyl)benzoic acid (with the amino group protected) can be treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to yield the corresponding benzoyl chloride. This highly reactive intermediate is then added to a solution of ethyl glycinate to form the amide bond.

Alternatively, activated esters, such as N-hydroxysuccinimide (NHS) esters, can be prepared. The N-protected 4-(aminomethyl)benzoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the stable NHS ester. This activated ester can then be isolated and subsequently reacted with ethyl glycinate to furnish the desired product.

Introduction of the Aminomethyl Moiety via Reductive Amination

An alternative synthetic strategy involves introducing the aminomethyl group at a later stage of the synthesis through reductive amination. This approach typically starts with a 4-formylbenzoate derivative, such as ethyl 4-formylbenzoate.

In this pathway, ethyl 4-formylbenzoate can be reacted with an ammonia source, such as ammonium acetate (B1210297) or aqueous ammonia, to form an intermediate imine. This imine is then reduced in situ to the primary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this transformation as it is stable under mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the aldehyde. Other reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation, can also be employed.

This method offers the advantage of utilizing readily available starting materials and can be a more convergent approach to the final product.

Synthetic Exploration of Analogues and Derivatives of this compound

The core structure of this compound presents multiple sites for chemical modification, enabling the systematic exploration of its chemical space for various research applications. The generation of analogues and derivatives can be strategically approached by modifying three key regions of the molecule: the benzoyl ring, the glycinate nitrogen, and the ester group. These modifications allow for the fine-tuning of the compound's physicochemical properties and the investigation of structure-activity relationships.

Structural Modifications at the Benzoyl Ring

Research into the synthesis of related benzoyl-containing compounds has demonstrated the feasibility of incorporating a variety of substituents onto the aromatic ring. For instance, the synthesis of N-benzoyl amino esters has been accomplished using a range of substituted benzoic acid derivatives. scielo.org.mx This suggests that analogues of this compound could be prepared by coupling commercially available or synthetically accessible substituted 4-(aminomethyl)benzoic acids with ethyl glycinate.

A general synthetic approach would involve the activation of the carboxylic acid of the substituted 4-(aminomethyl)benzoic acid, followed by amide bond formation with ethyl glycinate. Common coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) are often employed for this purpose. scielo.org.mx

The types of substituents that could be introduced onto the benzoyl ring are diverse, allowing for a systematic study of their effects. Below is a table summarizing potential structural modifications at the benzoyl ring based on analogous synthetic strategies.

| Substituent Position | Type of Substituent | Potential Precursor | Rationale for Modification |

| 2- or 3-position | Electron-donating (e.g., -OCH₃, -CH₃) | 2-Methoxy-4-(aminomethyl)benzoic acid | To investigate the influence of increased electron density on the aromatic ring. |

| 2- or 3-position | Electron-withdrawing (e.g., -Cl, -NO₂) | 3-Chloro-4-(aminomethyl)benzoic acid | To study the impact of reduced electron density. |

| 2- or 3-position | Halogens (e.g., -F, -Br) | 2-Fluoro-4-(aminomethyl)benzoic acid | To explore the effects of electronegativity and steric bulk. |

A notable example from related fields that supports the feasibility of such modifications is the preparation of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, which involves a substituted benzoyl moiety. google.com This highlights that the presence of substituents on the benzoyl ring is compatible with the formation of amide bonds central to the structure of this compound analogues.

Derivatization of the Glycinate Nitrogen

N-alkylation can be achieved by reacting this compound with various alkyl halides. The reaction typically proceeds in the presence of a non-nucleophilic base to deprotonate the nitrogen, facilitating its attack on the electrophilic alkyl halide. It is important to note that the primary aminomethyl group on the benzoyl ring would likely require protection to ensure selective alkylation of the glycinate nitrogen.

N-acylation introduces an amide bond, which can significantly impact the molecule's conformational preferences. This can be accomplished by reacting the parent compound with acyl chlorides or acid anhydrides under basic conditions. A wide variety of acyl groups can be introduced, from simple acetyl groups to more complex aromatic or heterocyclic moieties.

The synthesis of various amide derivatives of ethyl glycinate has been reported, where ethyl glycinate is coupled with different aromatic and heterocyclic amines. granthaalayahpublication.org This demonstrates the versatility of the glycinate nitrogen in forming new amide linkages. For instance, the reaction of ethyl glycinate with 4-nitroaniline showcases the formation of an N-aryl acetamide (B32628). granthaalayahpublication.org

The following table outlines potential derivatizations of the glycinate nitrogen, drawing parallels from established synthetic methods for related glycine derivatives.

| Derivatization Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Benzyl (B1604629) halides | N-Benzyl | Increased lipophilicity and steric bulk. |

| N-Acylation | Acyl chlorides (e.g., Acetyl chloride) | N-Acetyl | Altered hydrogen bonding capabilities and polarity. |

| N-Sulfonylation | Sulfonyl chlorides (e.g., Tosyl chloride) | N-Tosyl | Introduction of a bulky, electron-withdrawing group. |

The synthesis of dipeptides, such as benzoylalanylglycine methyl ester, further illustrates the reactivity of the glycine nitrogen in forming peptide bonds, which is a form of N-acylation. researchgate.net

Ester Group Variations

The ethyl ester of this compound can be readily modified to other ester forms, which can influence the compound's solubility, metabolic stability, and potential for hydrolysis. The synthesis of these ester analogues typically starts from the parent carboxylic acid, (4-(aminomethyl)benzoyl)glycine, followed by esterification with the desired alcohol.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol. nih.gov For more sensitive substrates or to achieve milder reaction conditions, methods utilizing reagents like trimethylchlorosilane in the presence of the alcohol have been shown to be effective for the esterification of amino acids. nih.gov

The preparation of various amino acid esters, including methyl, benzyl, and tert-butyl esters, is well-documented in the chemical literature. nih.govprepchem.comnih.gov These established procedures can be directly applied to (4-(aminomethyl)benzoyl)glycine to generate a library of ester derivatives.

The table below summarizes different ester group variations and the common synthetic methods to achieve them.

| Ester Type | Alcohol Reagent | Common Synthetic Method | Rationale for Variation |

| Methyl Ester | Methanol | Fischer-Speier Esterification or Trimethylchlorosilane | To create a less sterically hindered and potentially more soluble analogue. |

| Benzyl Ester | Benzyl alcohol | Fischer-Speier Esterification | To introduce a bulky, lipophilic group that can also be removed by hydrogenolysis. |

| tert-Butyl Ester | tert-Butanol or Isobutylene | Acid-catalyzed addition of isobutylene | To provide a sterically hindered ester that is resistant to hydrolysis but can be cleaved under acidic conditions. google.com |

The synthesis of tert-butoxycarbonyl-glycyl-glycine benzyl ester exemplifies the preparation of a benzyl ester of a glycine derivative, a methodology that is directly applicable to the target compound's parent acid. prepchem.com The choice of the ester group can be a critical design element in the development of molecules for various chemical and biological studies.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Aminomethyl Benzoyl Glycinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl (4-(aminomethyl)benzoyl)glycinate, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon frameworks, respectively. Two-dimensional NMR techniques would further elucidate the connectivity between atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet | 3H |

| Ethyl (-CH₂) | ~4.1-4.3 | Quartet | 2H |

| Glycinate (B8599266) (-CH₂) | ~4.0-4.2 | Doublet | 2H |

| Benzyl (B1604629) (-CH₂) | ~3.8-4.0 | Singlet | 2H |

| Aromatic (ortho to ester) | ~7.8-8.0 | Doublet | 2H |

| Aromatic (ortho to aminomethyl) | ~7.3-7.5 | Doublet | 2H |

| Amide (-NH) | ~8.2-8.5 | Triplet | 1H |

| Amino (-NH₂) | Broad singlet | 2H |

The ethyl group protons would appear as a triplet for the methyl group (due to coupling with the adjacent methylene) and a quartet for the methylene (B1212753) group (due to coupling with the methyl group). The glycinate and benzyl methylene protons would likely appear as a doublet and a singlet, respectively. The aromatic protons would show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The amide proton's signal would likely be a triplet due to coupling with the adjacent glycinate methylene protons, and the primary amine protons would typically appear as a broad singlet.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14-15 |

| Ethyl (-CH₂) | ~60-62 |

| Glycinate (-CH₂) | ~41-43 |

| Benzyl (-CH₂) | ~45-47 |

| Aromatic (quaternary, C-CO) | ~130-132 |

| Aromatic (quaternary, C-CH₂NH₂) | ~145-147 |

| Aromatic (CH, ortho to ester) | ~129-131 |

| Aromatic (CH, ortho to aminomethyl) | ~127-129 |

| Carbonyl (Ester) | ~166-168 |

| Carbonyl (Amide) | ~169-171 |

The spectrum would show distinct signals for the aliphatic carbons of the ethyl, glycinate, and benzyl groups. The aromatic carbons would have signals in the characteristic downfield region, with the quaternary carbons appearing at different shifts compared to the protonated carbons. The two carbonyl carbons of the ester and amide functional groups would be the most downfield signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ethyl group's methyl and methylene protons and between the amide proton and the glycinate methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are attached to, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connectivity across the entire molecule, for example, by showing correlations from the benzyl protons to the aromatic quaternary carbon and from the ethyl protons to the ester carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3400-3250 | Symmetric and asymmetric stretching |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Amide I) | ~1650 | Stretching |

| C=O (Ester) | ~1730 | Stretching |

| N-H (Amide II) | ~1550 | Bending |

| C=C (Aromatic) | 1600-1450 | Ring stretching |

| C-O (Ester) | 1250-1100 | Stretching |

The spectrum would be characterized by strong carbonyl stretching bands for the amide and ester groups at distinct wavenumbers. The N-H stretching region would show bands for both the primary amine and the secondary amide.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Predicted Raman Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Amide/Ester) | 1750-1650 | Stretching (typically weak) |

| C=C (Aromatic) | ~1600 | Ring stretching (typically strong) |

| Benzene Ring | ~1000 | Ring breathing mode |

A strong signal for the aromatic ring breathing mode would be a prominent feature in the Raman spectrum. The symmetric vibrations of the benzene ring would also be expected to give rise to strong Raman signals. In contrast, the polar carbonyl groups would likely show weaker signals compared to the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound. Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The high-resolution mass measurement of this ion provides an accurate molecular weight, confirming the elemental composition.

The fragmentation of this compound under MS/MS conditions reveals characteristic pathways that are instrumental in structural confirmation. The cleavage typically occurs at the most labile bonds, which are adjacent to nitrogen atoms and carbonyl groups. nih.gov The primary fragmentation patterns observed for benzoyl-glycinate derivatives involve the amide and ester linkages.

Key fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group results in a significant fragment ion.

Cleavage of the amide bond: Scission of the C-N bond in the amide linkage is a common fragmentation route.

Formation of the benzoyl cation: The stable benzoyl cation or related aromatic fragments are often observed. researchgate.net

Decarboxylation: Loss of the ethyl carboxylate group as CO₂ and ethene.

The analysis of these fragments allows for the precise mapping of the molecule's connectivity. The fragmentation of amino acid esters is known to be efficient, often involving the C-termini of the molecule. nih.govresearchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Fragmentation Pathway |

| 237.12 | [M+H]⁺ | Protonated parent molecule |

| 191.09 | [M+H - CH₃CH₂OH]⁺ | Loss of ethanol (B145695) from the ester |

| 163.06 | [M+H - C₄H₈O₂]⁺ | Cleavage of the ethyl glycinate moiety |

| 120.08 | [H₂N-CH₂-C₆H₄-CO]⁺ | Formation of the aminomethylbenzoyl cation |

| 106.07 | [H₂N-CH₂-C₆H₄]⁺ | Decarbonylation of the benzoyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The molecule's structure contains a substituted benzene ring, an amide, and an ester group, all of which act as chromophores. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of the para-substituted aminobenzoyl moiety. researchgate.net The primary electronic transitions are:

π → π* transitions: These high-energy transitions occur within the aromatic ring's conjugated system. The presence of substituents like the aminomethyl and the benzoyl groups influences the energy and intensity of these absorptions. shimadzu.com Larger conjugated systems generally shift absorption peaks to longer wavelengths. shimadzu.com

n → π* transitions: These lower-energy transitions involve the non-bonding electrons (n) on the oxygen and nitrogen atoms of the carbonyl and amino groups. These transitions are typically less intense than π → π* transitions. libretexts.org

The solvent used for analysis can influence the position of the absorption maxima (λmax) due to interactions with the solute molecule. For similar aromatic compounds like 3-aminobenzoic acid, absorption maxima are observed around 194 nm, 226 nm, and 272 nm. sielc.com

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Absorption Maximum (λmax) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Electronic Transition |

| ~210-230 nm | High | π → π* (Aromatic Ring) |

| ~270-290 nm | Moderate | π → π* (Aromatic Ring, influenced by substituents) |

| ~300-320 nm | Low | n → π* (Carbonyl Groups) |

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state molecular architecture. X-ray crystallography of similar benzoate (B1203000) esters reveals that molecular conformation and crystal packing are governed by a network of intermolecular interactions. researchgate.netnih.gov

The molecule's conformational flexibility, particularly around the ester and the aminomethyl groups, will influence the final crystal packing. nih.gov Key structural features in the solid state are expected to include:

Hydrogen Bonding: The primary amine (-NH₂) and the amide (N-H) groups are strong hydrogen bond donors, while the carbonyl oxygens (C=O) of the ester and amide are acceptors. This will likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which dictate the supramolecular structure. scispace.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although this is dependent on their orientation, which is influenced by the bulky substituents. nih.gov

C-H···π Interactions: Weak C-H···π interactions between the ethyl or methylene groups and the aromatic rings are also common features that contribute to the stability of the crystal lattice. nih.gov

Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions

| Parameter | Predicted Value / Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type |

| Space Group | P2₁/c or similar centrosymmetric group | Reflects efficient packing |

| Hydrogen Bonds | N-H···O=C, N-H···N | Primary drivers of the crystal packing |

| π-Interactions | π-π stacking, C-H···π | Secondary interactions contributing to stability |

| Molecular Conformation | Likely a non-planar conformation due to rotational freedom | Influences packing efficiency and intermolecular contacts |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of the final compound and for monitoring the progress of its synthesis.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid). The compound's retention time is characteristic, and the peak area in the chromatogram is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Purification: For purification on a larger scale, column chromatography using silica (B1680970) gel is a standard method. Recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate (B1210297) or ethanol/water, is also a highly effective technique for obtaining high-purity crystalline material. justia.com

Chiral Separation: As the molecule contains a glycine (B1666218) moiety, it is achiral. However, if a chiral amino acid were used in its place, chiral chromatography or capillary electrophoresis would be necessary to separate the enantiomers. Capillary electrophoresis with chiral selectors like crown ethers has been successfully used for the enantioseparation of aromatic amino acid esters. nih.gov

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| RP-HPLC | C18 silica gel | Acetonitrile/Water gradient | UV-Vis (at λmax) | Purity assessment, reaction monitoring |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization | Preparative purification |

| Recrystallization | - | Ethyl acetate or Ethanol | - | Final purification of solid product |

Computational Chemistry and Theoretical Modeling of Ethyl 4 Aminomethyl Benzoyl Glycinate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. For Ethyl (4-(aminomethyl)benzoyl)glycinate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), provide significant insights into its chemical behavior.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles.

The optimized structure would reveal key geometric parameters. For instance, the benzene (B151609) ring is expected to be largely planar. The bond lengths within the phenyl ring would be intermediate between typical single and double carbon-carbon bonds, indicative of aromatic character. The C=O bond in the ester and amide groups will be the shortest and strongest carbon-oxygen and carbon-nitrogen bonds, respectively. The planarity of the amide group is a crucial feature due to the delocalization of the nitrogen lone pair into the carbonyl group.

Conformational analysis, often performed through a potential energy surface scan, helps identify different stable conformers and the energy barriers between them. For a flexible molecule like this compound, rotations around the C-C and C-N single bonds connecting the functional groups to the benzene ring are of particular interest.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | ~1.39 | - | - |

| C=O (ester) | ~1.21 | - | - |

| C-O (ester) | ~1.36 | - | - |

| C=O (amide) | ~1.23 | - | - |

| C-N (amide) | ~1.35 | - | - |

| C-C-C (ring) | - | ~120 | - |

| O=C-O (ester) | - | ~125 | - |

| O=C-N (amide) | - | ~122 | - |

| C-N-C-C | - | - | ~180 (trans) or ~0 (cis) |

Note: The values in this table are illustrative and represent typical bond parameters expected from DFT calculations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the aminomethyl group, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the benzoyl and glycinate (B8599266) portions, particularly the carbonyl groups, which act as electron-withdrawing centers.

The HOMO-LUMO gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity.

Table 2: Calculated Quantum Chemical Parameters for this compound (Theoretical)

| Parameter | Formula | Value (eV) |

| HOMO Energy (EHOMO) | - | -6.2 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.15 |

Note: These values are illustrative and based on typical results for similar organic molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential. bhu.ac.in

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl groups in both the ester and amide functionalities, as well as on the nitrogen of the primary amine. These sites are the most likely to interact with electrophiles. Conversely, the most positive potential (blue) is anticipated around the hydrogen atoms of the aminomethyl group and the ethyl group, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. q-chem.com The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO is a key output of this analysis. A higher E(2) value indicates a stronger interaction. researchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(N) in amide | π(C=O) in amide | ~50-60 |

| LP(O) in ester | π(C=O) in ester | ~25-35 |

| π(C=C) in ring | π(C=C) in ring | ~15-25 |

| LP(N) in amine | σ(C-H) | ~5-10 |

Note: E(2) values are illustrative, representing the expected magnitude of these interactions.

Theoretical vibrational frequency calculations using DFT are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with the peaks observed in the experimental spectra. It is common practice to scale the calculated frequencies by a factor (e.g., 0.963) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, characteristic vibrational modes would include:

N-H stretching of the primary amine and the amide group, typically appearing in the 3300-3500 cm-1 region.

C-H stretching of the aromatic ring and the aliphatic chains.

C=O stretching of the ester and amide groups, which are strong and distinct bands usually found between 1650 and 1750 cm-1.

C-N stretching and N-H bending modes.

C-O stretching of the ester group.

Aromatic C=C stretching vibrations.

Table 4: Selected Predicted Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Calculated Wavenumber (cm-1) | Scaled Wavenumber (cm-1) |

| N-H asymmetric stretch (amine) | ~3500 | ~3370 |

| N-H symmetric stretch (amine) | ~3400 | ~3275 |

| N-H stretch (amide) | ~3350 | ~3225 |

| C-H stretch (aromatic) | ~3100 | ~2985 |

| C-H stretch (aliphatic) | ~2980 | ~2870 |

| C=O stretch (ester) | ~1740 | ~1675 |

| C=O stretch (amide) | ~1680 | ~1620 |

| N-H bend (amine) | ~1620 | ~1560 |

| C=C stretch (aromatic) | ~1600 | ~1540 |

| C-N stretch (amide) | ~1250 | ~1204 |

| C-O stretch (ester) | ~1200 | ~1155 |

Note: These are representative values and the actual spectrum would show a more complex pattern.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. researchgate.net They describe the change in electron density at a particular point when an electron is added to or removed from the system. The condensed Fukui function, ƒk, provides information about the reactivity of a specific atom (k) in the molecule.

ƒk+ measures the reactivity towards a nucleophilic attack (electron acceptance).

ƒk- measures the reactivity towards an electrophilic attack (electron donation).

ƒk0 is used for predicting radical attack sites.

For this compound, the Fukui function analysis would likely indicate that the nitrogen atom of the aminomethyl group and certain carbon atoms in the benzene ring are the most susceptible to electrophilic attack (highest ƒk-). The carbonyl carbon atoms of the ester and amide groups would be the primary sites for nucleophilic attack (highest ƒk+). This analysis complements the insights gained from MEP maps, providing a more quantitative measure of local reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a compound, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. mdpi.commdpi.com For this compound, MD simulations would be instrumental in understanding how the molecule behaves in an aqueous solution, which is crucial for predicting its bioavailability and interaction with biological systems.

The simulations involve calculating the trajectory of each atom in the system by solving Newton's equations of motion. mdpi.com In the context of this compound, an MD simulation would typically begin by placing the molecule in a simulated box of water molecules. The system's energy is then minimized to remove any unfavorable starting conformations. Subsequently, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated. mdpi.com During a production run, which can span from nanoseconds to microseconds, the simulation tracks the positions and velocities of all atoms. rsc.org

Analysis of the resulting trajectories can reveal:

Conformational Landscapes: Identifying the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them. The flexibility of the aminomethyl and ethyl glycinate groups is of particular interest.

Solvent Interactions: Characterizing the hydrogen bond network between the molecule's polar groups (amine, amide, ester) and the surrounding water molecules. rsc.org This helps in understanding its solubility and the stability of its solvated state.

Complex Stability: If the molecule is bound to a protein target, MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov The simulation can reveal whether the key interactions are maintained over time, providing a more dynamic and realistic picture of the ligand-receptor complex. nih.gov Studies on glycine (B1666218) derivatives, for instance, have used MD to understand aggregation behavior in aqueous solutions and the dynamic nature of clusters. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.com A QSAR model allows researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

To develop a QSAR model for analogues of this compound, a multi-step process would be required:

Data Set Curation: A series of structurally related molecules would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). This data set would include the chemical structures and their corresponding measured activity values (e.g., IC₅₀).

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Lipophilic properties: such as the logarithm of the partition coefficient (logP), which describes hydrophobicity. atlantis-press.com

Electronic properties: such as dipole moment and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). atlantis-press.com

Steric properties: such as molecular weight, volume, and surface area. atlantis-press.com

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Building and Validation: Using statistical methods like Best Multiple Linear Regression (BMLR), a mathematical equation is generated that best correlates the calculated descriptors (the independent variables) with the biological activity (the dependent variable). atlantis-press.comnih.gov The predictive power of the resulting model is then rigorously tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, an external set of compounds not used in the model's creation. nih.gov

The final QSAR equation can highlight which molecular properties are most critical for the desired activity, providing a clear rationale for designing more potent compounds. atlantis-press.com

Molecular Docking Simulations for Investigating Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The process involves:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained, often from a public repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, is generated and optimized to its lowest energy conformation.

Docking Algorithm: A docking program uses a search algorithm to explore a vast number of possible binding poses of the ligand within the active site of the receptor.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). Poses with lower (more negative) binding energies are considered more favorable.

While specific docking studies on this compound are not prominent in the literature, research on structurally similar compounds provides valuable insights. For example, a study on novel ethyl-glycinate amide derivatives investigated their potential as inhibitors of the COX-2 enzyme (PDB ID: 1CVU). researchgate.net The study calculated the binding energies for several synthesized compounds, comparing them to known drugs. researchgate.net Such an approach could be hypothetically applied to this compound to screen it against various biological targets.

Table 1: Binding Energies of Related Ethyl-Glycinate Amide Derivatives against COX-2 Enzyme (PDB: 1CVU) This table presents data for compounds structurally related to this compound to illustrate the application of molecular docking.

| Compound | Binding Energy (kJ/mol) |

|---|---|

| 2-amino-N-(nitrophenyl)acetamide derivative | -5.8 |

| 2-amino-N-(6-methylpyridin-2-yl) acetamide (B32628) derivative | -6.2 |

| N,N'-(1,4-phenylene)bis-(2-aminoacetamide) derivative | -7.2 |

| N,N'-(6-chloropyrimidine-2,4-diyl)bis-(2-aminoacetamide) derivative | -7.4 |

| 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide derivative | -7.6 |

| Celecoxib (Reference Drug) | -8.0 |

| Rofecoxib (Reference Drug) | -8.2 |

Data sourced from a study on related ethyl-glycinate amide derivatives. researchgate.net

In silico Prediction of Molecular Descriptors and Theoretical Chemical Space Exploration

The exploration of theoretical chemical space involves generating and evaluating virtual compounds based on their predicted properties. The foundation of this exploration lies in the calculation of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. For this compound, these descriptors can be calculated in silico to predict its behavior and drug-likeness without the need for experimental measurement.

Key molecular descriptors are often evaluated in the context of guidelines like Lipinski's Rule of Five, which helps to predict if a compound possesses properties that would make it a likely orally active drug in humans. Important predicted descriptors for this compound include its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 250.29 g/mol | Influences absorption and diffusion; generally <500 Da is preferred for oral drugs. |

| XLogP3 | 1.1 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences binding and solubility (typically ≤5). |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms; influences binding and solubility (typically ≤10). |

| Rotatable Bonds | 7 | Indicates molecular flexibility, which affects binding and conformation. |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | Relates to membrane permeability and bioavailability; <140 Ų is often associated with good oral bioavailability. |

These descriptors are calculated computationally for the structure of this compound.

By calculating these descriptors, this compound can be positioned within the vast theoretical chemical space. This allows for comparison with existing drugs and helps guide the design of new analogues with improved ADME properties.

Following a comprehensive search of scientific literature, it has been determined that there is insufficient publicly available research data specifically for the compound "this compound" to generate the detailed article as requested. The stringent requirements of the outline, including in-depth enzyme interaction profiles, receptor binding assays, cellular pathway modulation, structure-activity relationship studies, and metabolic stability data, necessitate specific experimental results for this exact molecule.

The conducted searches did not yield any publications with the requisite biochemical and mechanistic data for "this compound." Consequently, creating a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on this compound is not possible at this time. Information available pertains to structurally related but distinct molecules, and using such data would violate the explicit instruction to focus exclusively on "this compound."

Emerging Research Avenues and Prospective Synthetic Innovations

Development of Novel Stereoselective and Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While Ethyl (4-(aminomethyl)benzoyl)glycinate is itself achiral, the introduction of stereocenters into its structure or its analogues can lead to compounds with significantly different biological activities. Research is trending towards the development of asymmetric synthetic routes that can precisely control stereochemistry.

Prospective research in this area could adapt recent breakthroughs in asymmetric catalysis to the synthesis of chiral analogues. For instance, the development of chiral pyridoxal-catalyzed biomimetic aldol reactions of glycinates with aldehydes presents a powerful strategy for creating chiral β-hydroxy-α-amino acid derivatives. researchgate.net Applying this methodology to intermediates in the synthesis of this compound analogues could provide access to a diverse range of stereochemically defined molecules.

Another avenue involves the use of chiral auxiliaries. The diastereoselective amidomethylation of chiral titanium (IV) acyloxazolidinone enolates has been used to synthesize β-amino acids with high precision. researchgate.net This approach could potentially be adapted to introduce chirality into the backbone of glycinate (B8599266) derivatives before coupling with the 4-(aminomethyl)benzoyl moiety. Furthermore, the broader field of asymmetric organocatalysis, which has seen significant advances over the last two decades, offers a toolkit of catalysts, such as those derived from proline, that could be employed for the asymmetric functionalization of aldehydes and other precursors in the synthesis of chiral derivatives. unibo.it

Table 1: Potential Asymmetric Strategies for Analogue Synthesis

| Catalytic Strategy | Key Transformation | Potential Application | Relevant Research |

|---|---|---|---|

| Chiral Pyridoxal Catalysis | Asymmetric aldol reaction of glycinate | Synthesis of chiral β-hydroxy analogues | researchgate.net |

| Chiral Auxiliary Control | Diastereoselective amidomethylation | Introduction of stereocenters on the glycinate backbone | researchgate.net |

Design and Synthesis of Conformationally Restricted Analogues

To better understand structure-activity relationships (SAR) and to improve binding affinity and selectivity for biological targets, medicinal chemists often design conformationally restricted analogues of a lead compound. By limiting the number of accessible conformations, it is possible to "lock" the molecule into its bioactive shape, potentially increasing potency and reducing off-target effects.

For this compound, conformational restriction can be achieved through several strategies. One approach involves incorporating the flexible aminomethyl or glycinate side chains into cyclic structures. For example, synthetic routes have been developed for conformationally restrained subsets of 4-(aminomethyl)benzamide-based inhibitors, such as by creating indoline derivatives. nih.gov This strategy reduces the rotational freedom of the benzamide portion of the molecule. Similar cyclization strategies could be envisioned for the glycinate portion, for instance, by forming lactam structures or incorporating the backbone into a pyrrolidine or piperidine ring. The synthesis of substituted chiral pyrrolidines is a well-established field and provides a rich source of potential building blocks. unibo.it These rigid scaffolds can serve as peptidomimetics, mimicking the spatial arrangement of the parent molecule while offering improved pharmacological properties. researchgate.net

Table 2: Strategies for Conformational Restriction

| Modification Approach | Structural Change | Expected Outcome |

|---|---|---|

| Indoline Formation | Fusing the aminomethyl group with the aromatic ring | Reduced rotational freedom of the benzoyl group |

| Lactam Cyclization | Cyclizing the glycinate side chain | Restricted conformation of the amide backbone |

Integration of High-Throughput Screening in Discovery of Biochemical Probes

High-Throughput Screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds against a biological target. embl.org The integration of HTS is a crucial step in discovering new uses for scaffolds like this compound. The core structure can serve as a foundational element in a chemical library designed for screening. By systematically modifying the primary amine, the ester, and the aromatic ring, a large and diverse library of analogues can be created.

The general synthetic method for producing 4-(aminomethyl)benzamides, which involves reacting 4-(bromomethyl)benzoic acid esters with various amines followed by hydrolysis and amide coupling, is amenable to parallel synthesis and library generation. nih.gov This allows for the creation of a wide variety of structures that can be screened to identify "hits"—compounds that show activity in a given assay. embl.org These initial hits can then be prioritized for further medicinal chemistry optimization to improve their potency and other properties. embl.org The versatility of the 4-(aminomethyl)benzoic acid core makes it an ideal starting point for building libraries aimed at discovering novel biochemical probes. nbinno.com

Application as Chemical Probes for Elucidating Biochemical Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target (like an enzyme or receptor), allowing researchers to study its function within a complex biological system. The structure of this compound provides multiple handles for modification to convert it into a chemical probe.

For example, the primary amine or the aromatic ring could be functionalized with a reporter tag, such as a fluorophore, for visualization in cellular imaging experiments. Alternatively, a "clickable" chemical group, like an alkyne or an azide, could be installed to enable activity-based protein profiling and target identification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

Given that glycine (B1666218) is a fundamental component of life, involved in pathways like the glycine cleavage system (GCS), probes based on a glycinate scaffold could be valuable for studying these processes. nih.gov The GCS is a central element in C1 metabolism in a wide range of organisms. nih.gov By designing probes that mimic glycine derivatives, it may be possible to investigate the enzymes involved in this pathway, such as glycine decarboxylase or aminomethyl-transferase. nih.gov The development of N-benzoyl amino acid analogues as inhibitors of enzymes like DNA Methyl Transferases (DNMT) further highlights the potential for this class of compounds to serve as probes for epigenetic pathways. nih.gov

Exploration of New Catalytic Systems for Efficient Synthesis

Advances in catalysis are critical for making the synthesis of compounds like this compound more efficient, cost-effective, and environmentally friendly. Research in this area focuses on improving key steps in the synthetic sequence, such as amide bond formation and the synthesis of the 4-(aminomethyl)benzoic acid precursor.

Traditional methods for synthesizing the 4-(aminomethyl)benzoic acid core often involve multi-step processes starting from 4-formylbenzoic acid, which is oximated and then catalytically reduced. google.com One patented method describes a catalytic reduction using a nickel catalyst in the presence of ammonia or acetic anhydride. google.com Another approach involves a high-pressure (10 kg/cm ²) hydrogenation over a Ruthenium-on-carbon (Ru-C) catalyst. chemicalbook.com Future research will likely focus on developing catalytic systems that can achieve these transformations under milder conditions (lower pressure and temperature) and with higher yields, possibly using more abundant and less toxic metal catalysts.

For the amide coupling step between 4-(aminomethyl)benzoic acid and ethyl glycinate, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is common. researchgate.net However, these reagents can generate stoichiometric byproducts that are difficult to remove. The exploration of catalytic amidation reactions that avoid such reagents is an active area of research. Similarly, novel catalytic methods for esterification, such as those that avoid strong acids, could streamline the synthesis of the ethyl ester portion of the molecule. semanticscholar.org

Table 3: Comparison of Catalytic Systems for 4-(Aminomethyl)benzoic Acid Synthesis

| Catalyst System | Starting Material | Conditions | Key Feature |

|---|---|---|---|

| Nickel Catalyst | 4-carboxybenzaldehyde oxime | Presence of ammonia or acetic anhydride | Avoids certain byproducts of older methods google.com |

| 5% Ru-C | 4-formylbenzoic acid derivative | 150-160 °C, 10 kg/cm ² H₂ | High-pressure hydrogenation chemicalbook.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.